molecular formula C23H26N6S2 B12940525 Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane CAS No. 62575-58-0

Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B12940525
CAS No.: 62575-58-0
M. Wt: 450.6 g/mol
InChI Key: AVZIOPXCUMOKCE-UHFFFAOYSA-N
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Description

Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is a bis-triazole derivative characterized by two 1,2,4-triazole rings linked via a methane bridge. Each triazole moiety is substituted at position 5 with an ethylthio group (-S-C₂H₅) and at position 4 with a p-tolyl group (4-methylphenyl). This structural configuration confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

62575-58-0

Molecular Formula

C23H26N6S2

Molecular Weight

450.6 g/mol

IUPAC Name

3-ethylsulfanyl-5-[[5-ethylsulfanyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H26N6S2/c1-5-30-22-26-24-20(28(22)18-11-7-16(3)8-12-18)15-21-25-27-23(31-6-2)29(21)19-13-9-17(4)10-14-19/h7-14H,5-6,15H2,1-4H3

InChI Key

AVZIOPXCUMOKCE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)C)CC3=NN=C(N3C4=CC=C(C=C4)C)SCC

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Ethylthio)-4-(p-tolyl)-4H-1,2,4-triazole Precursors

The substituted 1,2,4-triazole rings are typically synthesized via cyclization reactions involving hydrazides, thiosemicarbazides, or related intermediates. A representative method includes:

  • Reaction of substituted hydrazides with carbon disulfide or isothiocyanates to form thiosemicarbazide intermediates.
  • Cyclization of these intermediates under reflux with appropriate catalysts (e.g., sulfamic acid) to yield 5-substituted 1,2,4-triazole-3-thiones.
  • Subsequent S-alkylation with ethyl halides to introduce the ethylthio substituent.

This method achieves high yields (80–95%) and allows for the introduction of the p-tolyl group via the aromatic hydrazide starting material.

Formation of the Methylene Bridge

The key step to obtain this compound is the condensation of two triazole units with formaldehyde. The typical procedure involves:

  • Mixing 5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazole with formaldehyde in an acidic medium, such as hydrochloric acid or sulfuric acid.
  • The acid catalyzes the electrophilic attack of formaldehyde on the triazole nitrogen, forming a methylene bridge between two triazole rings.
  • The reaction is usually carried out under reflux or controlled temperature to optimize yield and purity.

This condensation reaction is efficient and yields the bis-triazole methane derivative with good selectivity.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to 5-substituted 1,2,4-triazole-3-thione Hydrazides + CS2 or isothiocyanates, reflux, sulfamic acid catalyst 80–95 High yield, introduction of p-tolyl and mercapto groups
2 S-Alkylation to introduce ethylthio group Alkyl halide (ethyl bromide), base 85–90 Efficient alkylation of thiol group
3 Methylene bridge formation (bis-triazole) Formaldehyde, strong acid (HCl or H2SO4), reflux 70–85 Acid-catalyzed condensation linking two triazole units
Alternative One-pot synthesis of 3,5-disubstituted triazoles Diaminoazines + benzylamines, metal-free, moderate temp 75–90 Transition metal-free, broad substrate scope
Alternative Oxidative cyclization Elemental sulfur, amines, metal-free 60–80 Green chemistry approach, sulfur as oxidant

Research Findings and Analytical Data

  • The condensation reaction forming the methylene bridge is critical for the bis-triazole structure and is typically monitored by disappearance of starting triazole signals and appearance of new methylene-linked signals in NMR spectra.
  • 1H NMR analysis shows characteristic shifts for the methylene protons linking the two triazole rings, confirming successful coupling.
  • The presence of ethylthio substituents is confirmed by signals corresponding to ethyl groups and sulfur-bound protons.
  • Mass spectrometry confirms the molecular weight of 450.6 g/mol, consistent with the bis-triazole methane structure.
  • Purity and yield optimization often involve controlling acid concentration, reaction time, and temperature.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-Et) groups undergo oxidation to form sulfoxides or sulfones, a reaction characteristic of thioether functionalities.

Reaction Reagents/Conditions Products Reference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, 25°C, 12hBis(5-(ethylsulfinyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane
Sulfone formationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTBis(5-(ethylsulfonyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane

Key Findings :

  • Oxidation selectivity depends on reagent strength and reaction time .

  • Sulfoxides exhibit enhanced polarity, making them suitable intermediates for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The p-tolyl groups participate in EAS due to the electron-donating methyl substituent.

Reaction Reagents Position Products Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CPara to -CH<sub>3</sub>Bis(5-(ethylthio)-4-(3-nitro-p-tolyl)-4H-1,2,4-triazol-3-yl)methane65–72%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 50°COrtho to -CH<sub>3</sub>Bis(5-(ethylthio)-4-(2-bromo-p-tolyl)-4H-1,2,4-triazol-3-yl)methane58%

Mechanistic Insights :

  • Nitration occurs preferentially at the para position relative to the methyl group due to steric and electronic effects .

  • Bromination at the ortho position is less favored, requiring catalytic Lewis acids .

Methylene Bridge Reactivity

The central methylene (-CH<sub>2</sub>-) linker can undergo cleavage or functionalization under specific conditions.

Reaction Reagents/Conditions Products Application
Acidic cleavageHCl (conc.), reflux, 6h2 equivalents of 5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazole-3-carboxylic acidDegradation studies
Alkaline condensationKOH, formaldehyde, 80°CCross-linked triazole polymersMaterial science applications

Notable Observations :

  • Acidic cleavage is irreversible and used for structural analysis of triazole derivatives .

  • Alkaline conditions promote polymerization, forming thermally stable networks .

Nucleophilic Substitution at Triazole Ring

The triazole ring’s N-2 and N-4 positions exhibit nucleophilic character, enabling alkylation or arylation.

Reaction Reagents Products Yield
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFBis(5-(ethylthio)-4-(p-tolyl)-1-methyl-4H-1,2,4-triazol-3-yl)methane45%
N-ArylationPh-B(OH)<sub>2</sub>, CuI, NEt<sub>3</sub>Bis(5-(ethylthio)-4-(p-tolyl)-1-phenyl-4H-1,2,4-triazol-3-yl)methane38%

Challenges :

  • Steric hindrance from ethylthio and p-tolyl groups reduces reaction efficiency .

Reduction Reactions

Limited reduction occurs at the triazole core due to its aromatic stability.

Reaction Reagents/Conditions Products Notes
Catalytic hydrogenationH<sub>2</sub>, Pd/C, EtOH, 60°CPartial reduction to dihydrotriazole derivativesLow yield (≤20%)

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal Ion Coordination Site Complex Geometry Application
Cu(II)S (ethylthio), N (triazole)OctahedralCatalytic oxidation studies
Pd(II)N (triazole)Square planarSuzuki-Miyaura coupling

Key Insight :

  • Cu(II) complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in ethylthio groups:

Conditions Products Quantum Yield
UV (254 nm), benzene, 24hBis(5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane + ethyleneΦ = 0.12

Scientific Research Applications

Biological Activities

The biological activities of bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane have been investigated in various studies:

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of cancer cell lines : The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) with an IC50 value ranging from 3 to 4.5 μM .
  • Mechanism of action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Cytokine modulation : It has been shown to reduce the levels of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases .

Agricultural Applications

In addition to medicinal uses, this compound has applications in agriculture:

  • Fungicidal activity : Triazole compounds are known for their fungicidal properties. Studies suggest that this compound can effectively inhibit fungal pathogens affecting crops .
Activity TypeCell Line / PathogenIC50 Value (μM)Reference
AnticancerA5493 - 4.5
Anti-inflammatoryCytokine LevelsNot specified
FungicidalVarious Fungal StrainsNot specified

Case Study 1: Anticancer Efficacy

A study published on a series of bis-triazole compounds indicated that derivatives similar to this compound showed promising results against breast cancer cell lines through the inhibition of aromatase and EGFR pathways .

Case Study 2: Agricultural Application

Research conducted on the fungicidal properties of triazole derivatives revealed that compounds with structural similarities to this compound effectively controlled fungal infections in crops like wheat and corn .

Mechanism of Action

The mechanism of action of Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethylthio and p-tolyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bis-Triazole Derivatives with Varied Substituents

MNP-14 and MNP-16 ()
  • MNP-14 : 1,4-Bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)thio-4-(p-tolyl)-1,2,4-triazol-3-yl]butane
    • Features a butane bridge and mercapto-oxadiazole substituents.
    • Exhibits cytotoxic activity (IC₅₀ = 12.5 µM against MCF-7 cells) due to thiol-mediated apoptosis.
  • MNP-16 : 1,4-Bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]butane
    • Contains carbethoxy groups and p-ethoxyphenyl substituents.
    • Lower cytotoxicity (IC₅₀ = 25 µM) compared to MNP-14, highlighting the role of electron-withdrawing groups in modulating activity.

Comparison :

  • The target compound lacks oxadiazole or carbethoxy substituents but shares the p-tolyl group with MNP-13.
Bis-Schiff Bases ()
  • Synthesized from 4-amino-4H-1,2,4-triazoles and bis-aldehydes.
  • Example: 1,2-Bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazol-4-yl)phenoxy]ethane.
  • Key Difference : Schiff base linkages introduce imine groups (-C=N-), which are absent in the target compound. These derivatives exhibit higher solubility in polar solvents due to hydrogen bonding .

Substituent-Driven Reactivity and Bioactivity

Ethylthio vs. Pyridylthio Groups ()
  • Pyridylthio-substituted triazoles (e.g., 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine) show enhanced metal-binding capacity, making them suitable for coordination polymers .
  • Ethylthio Groups : The target compound’s ethylthio substituents may prioritize hydrophobic interactions, favoring membrane permeability in biological systems .
Morpholinium and Acetic Acid Derivatives ()
  • Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrates high retention in hydrophilic chromatography (retention factor = 3.2 at 25°C), attributed to ionizable morpholine and acetate groups .
  • Target Compound : The absence of ionizable groups in the target compound suggests lower polarity, which may limit its solubility in aqueous media .

Schiff Base Formation ()

  • Bis-Schiff bases are synthesized via condensation of amines and aldehydes, followed by NaBH₄ reduction. Yields range from 51–83% depending on substituents.
  • Divergence : The target compound’s methane bridge likely necessitates alternative strategies, such as nucleophilic substitution or click chemistry .

Melting Points and Stability

  • Triazole derivatives with naphthalenyloxy groups () exhibit melting points between 70–198°C, influenced by aromatic stacking.
  • Prediction : The target compound’s p-tolyl and ethylthio groups may confer a melting point of 150–180°C, aligning with structurally similar compounds .

Data Tables

Table 1. Comparison of Key Bis-Triazole Derivatives

Compound Substituents Bridge Synthesis Yield Melting Point (°C) Biological Activity
Target Compound 5-Ethylthio, 4-p-tolyl Methane N/A Predicted 150–180 Hypothesized cytotoxicity
MNP-14 () 5-Mercapto-oxadiazole Butane 70% 162–164 IC₅₀ = 12.5 µM (MCF-7)
Bis-Schiff Base () N-Methylidenamino Ethane 77% 177–178 Antiviral activity
Morpholinium Derivative () 2-Methoxyphenyl, Pyridinyl Acetate 39% Not reported High chromatographic retention

Biological Activity

Introduction

Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane (CAS No. 1174172-10-1) is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Properties

  • Molecular Formula : C28H28N6S2
  • Molecular Weight : 512.692 g/mol
  • LogP : 7.0228
  • Polar Surface Area (PSA) : 112.02 Ų

These properties suggest that the compound has significant lipophilicity and may exhibit good membrane permeability.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives often exhibit antimicrobial properties. In a study evaluating various triazole compounds, it was found that certain derivatives showed considerable activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is well-documented. In a recent study involving peripheral blood mononuclear cells (PBMCs), several triazole compounds demonstrated a reduction in cytokine release (TNF-α and IL-6) when tested at varying concentrations. Specifically, derivatives similar to this compound were shown to decrease TNF-α production by up to 60% at optimal doses .

Antiproliferative Activity

The antiproliferative effects of triazole compounds have been evaluated against various cancer cell lines. In particular, compounds with structural similarities to this compound have shown promising results against A549 lung cancer cells with IC50 values ranging from 3 to 6 μM . This suggests potential applications in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Triazoles often inhibit enzymes involved in fungal sterol biosynthesis and other metabolic pathways.
  • Cytokine Modulation : The compound may modulate immune responses by influencing cytokine production.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Study on Cytokine Release Inhibition

A detailed investigation was conducted on several triazole derivatives including this compound. The study revealed that at concentrations around 50 µg/mL, the compound significantly inhibited TNF-α release in LPS-stimulated PBMCs . This finding suggests its potential use in treating inflammatory diseases.

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of triazole derivatives against various pathogens, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicate a promising avenue for developing new antimicrobial agents based on this compound's structure .

Q & A

Basic: What are the optimized synthetic routes for Bis(5-(ethylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methane, and how can purity be ensured?

Methodological Answer:
The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves:

  • Step 1: Reacting 4-(p-tolyl)-5-(ethylthio)-4H-1,2,4-triazole-3-thiol with chloroacetic acid under reflux in ethanol to form thioacetic acid intermediates .
  • Step 2: Cross-linking via a methane spacer using dihalomethane (e.g., dichloromethane) in alkaline conditions to form the bis-triazole core .
  • Purity Assurance: Purification via recrystallization (ethanol/water mixtures) and validation through thin-layer chromatography (TLC) with ≥95% spot homogeneity. Elemental analysis (C, H, N, S) and IR spectroscopy confirm structural integrity .

Advanced: How do computational methods like DFT and quantum chemical calculations elucidate the electronic and geometric properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict:

  • Electron Distribution: Localized electron density on sulfur atoms (ethylthio groups) and the triazole ring, influencing redox behavior .
  • HOMO-LUMO Gaps: Calculated gaps (~4.5 eV) indicate moderate reactivity, correlating with experimental UV-Vis absorption spectra .
  • NMR Chemical Shifts: Simulated 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra match experimental data, validating substituent effects (e.g., deshielding of p-tolyl protons) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • IR Spectroscopy: Confirms functional groups (e.g., C=S stretch at 650–680 cm1^{-1}, triazole ring vibrations at 1500–1600 cm1^{-1}) .
  • NMR Spectroscopy: 1H^{1}\text{H} NMR identifies ethylthio (–SCH2_2CH3_3) protons as triplets (δ 1.2–1.4 ppm) and p-tolyl aromatic protons as doublets (δ 7.2–7.4 ppm) .
  • Elemental Analysis: Deviations >0.3% in C/H/N/S ratios indicate impurities, requiring re-crystallization .

Advanced: How do structural modifications (e.g., ethylthio vs. methylthio substituents) impact pharmacological activity?

Methodological Answer:

  • SAR Studies: Ethylthio groups enhance lipophilicity (logP ~3.2) compared to methylthio (logP ~2.8), improving membrane permeability in vitro .
  • Toxicity Profiles: Bulkier substituents (e.g., ethylthio) reduce acute toxicity (LD50_{50} >500 mg/kg in rodents) compared to smaller analogs (LD50_{50} ~250 mg/kg) .
  • Activity Trade-offs: Ethylthio derivatives show lower antimicrobial potency (MIC ~32 µg/mL) than methylthio analogs (MIC ~16 µg/mL) but better metabolic stability .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Variable Assay Conditions: Standardize protocols (e.g., broth microdilution for MICs, fixed pH/temperature) to minimize variability .
  • Structural Confirmation: Re-validate compound identity via XRD or 2D NMR when conflicting bioactivity arises (e.g., unintended salt formation altering solubility) .
  • Meta-Analysis: Compare substituent effects across analogs (e.g., p-tolyl vs. phenyl groups) using cheminformatics tools (e.g., QSAR models) to identify activity trends .

Advanced: What strategies optimize the synthesis of metal complexes with this compound for catalytic or medicinal applications?

Methodological Answer:

  • Ligand Design: Use the triazole’s thiol group to coordinate transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in ethanol/water at pH 6–7, forming octahedral complexes confirmed by ESR and UV-Vis .
  • Stoichiometry Control: Maintain a 2:1 (ligand:metal) ratio to avoid polynuclear species, monitored via Job’s plot analysis .
  • Activity Screening: Test complexes for enhanced antioxidant activity (e.g., DPPH assay) compared to free ligands, with IC50_{50} improvements up to 40% .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the ethylthio group in acidic/alkaline conditions; store in anhydrous environments (desiccator, argon atmosphere) .
  • Temperature: Store at –20°C in amber vials to prevent photodegradation; room-temperature storage reduces shelf life by >50% after 6 months .
  • Analytical Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products (>98% purity threshold) .

Advanced: How can researchers validate hypothesized reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways)?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying temperatures (Arrhenius plots) and identify intermediates via LC-MS .
  • Radical Traps: Add TEMPO to suppress radical pathways; unchanged yields confirm nucleophilic mechanisms .
  • Computational Modeling: Simulate transition states (Gaussian 09) to compare activation energies for competing pathways .

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